molecular formula C6H5N3O B7767168 1H-imidazo[1,2-c]pyrimidin-5-one

1H-imidazo[1,2-c]pyrimidin-5-one

Numéro de catalogue: B7767168
Poids moléculaire: 135.12 g/mol
Clé InChI: HVPQJGPSDXISJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

Industrial Production Methods

Industrial production of Tranexamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Copper-Catalyzed C–N Coupling and Cyclization

2-(2-Bromovinyl)benzimidazoles react with cyanamide under microwave irradiation in DMF with CuI and a base to form benzo imidazo[1,2-c]pyrimidin-1-amines (Table 1) .
Mechanism :

  • Intermolecular C–N coupling between cyanamide and the bromovinyl group.

  • Cyclization via intramolecular nucleophilic attack.

  • Tautomerization to stabilize the final product.

Example :

Starting MaterialConditionsProduct (Yield%)
2-(2-Bromovinyl)benzimidazoleCuI, K₂CO₃, DMF, 100°C, 1 h3a (72%)

Palladium-Catalyzed Dehydrogenative Coupling

PdCl₂-catalyzed reactions with 2-arylacetaldehydes and azole-amines yield fused imidazo[1,2-a]pyrimidines under oxygen .
Key Steps :

  • Oxidative cross-dehydrogenative coupling (CDC) forms C–C bonds.

  • Aromatic aldehydes enhance regioselectivity.

Optimized Protocol :

  • Catalyst : PdCl₂ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Toluene, 80°C, 4 h .

Representative Product :
Phenyl(3-phenylbenzo imidazo[1,2-a]pyrimidin-2-yl)methanone (3a )

  • 1H NMR : δ 8.81 (s, 1H), 7.31–8.00 (m, 12H) .

Halogenation at Position 8

Bromination or iodination at position 8 enables further functionalization via Suzuki-Miyaura cross-coupling .
Example :

SubstrateHalogenation ReagentProductIC₅₀ (CDK2 Inhibition)
8-H-imidazo[1,2-c]pyrimidin-5-oneNBS, DMF, 0°C8-Bromo derivative1.2 µM

Suzuki-Miyaura Coupling

8-Bromo derivatives react with aryl/heteroaryl boronic acids under Pd catalysis:

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

  • Yield Range : 45–85% .

Nucleophilic Substitution Reactions

The hydroxyl group at position 2 undergoes alkylation or acylation under basic conditions .
Example :

  • Methylation :

    • Reagents : MeI, K₂CO₃, DMF

    • Product : 2-Methoxyimidazo[1,2-c]pyrimidin-5-one (89% yield) .

Retro-Ene Reaction with Ethyl Prop-2-ynoate

Heating with ethyl prop-2-ynoate in MeOH induces retro-ene reaction, yielding 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one .
Key Observations :

  • Requires wet nucleophilic solvents (e.g., MeOH).

  • No reaction in aprotic solvents like CH₃CN .

Oxidation and Tautomerization

The compound undergoes oxidation at the imidazole ring, forming imidazo[1,2-c]pyrimidine-5,7-dione derivatives.
Conditions :

  • Oxidizing Agent : KMnO₄, acidic H₂O₂

  • Solvent : H₂O/THF.

Dimroth Rearrangement

Heating 6-alkyl derivatives in basic media triggers a Dimroth rearrangement, relocating substituents from N6 to N1 .
Example :

Starting MaterialConditionsProduct
6-Benzyl derivativeKOH, EtOH, reflux1-Benzyl derivative

CDK2 Inhibition

Substitution at position 8 with aromatic groups enhances kinase inhibition:

Substituent (Position 8)IC₅₀ (CDK2)Binding Affinity (ITC)
Phenyl2.4 µMKd = 1.8 µM
4-Methoxyphenyl0.9 µMKd = 0.7 µM

Co-crystal Structure Insights :

  • Hydrogen bonding with Leu83 in CDK2 ATP-binding pocket .

Applications De Recherche Scientifique

Synthesis of 1H-Imidazo[1,2-c]pyrimidin-5-one Derivatives

The synthesis of this compound derivatives typically involves several methods, including:

  • Suzuki-Miyaura Cross-Coupling : This method allows for the modification of the compound at various positions, enhancing its biological activity.
  • Alkylation and Halogenation : These reactions are crucial for creating derivatives with improved pharmacological properties .

Anticancer Properties

Research has demonstrated that this compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. The compound exhibits micro- to submicromolar inhibition of CDK2/cyclin E activity. Notably, one derivative showed a binding mode in the ATP pocket of CDK2, indicating its potential as a selective anticancer agent with low cytotoxicity against leukemia cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of modified imidazo[1,2-c]pyrimidin-5-one derivatives. Some compounds were evaluated for their ability to inhibit HIV-1 integrase, showcasing their relevance in developing new antiviral therapies .

Antimicrobial Effects

A series of imidazo[1,2-c]pyrimidine derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific modifications enhance their antimicrobial efficacy .

Inhibition of CDK2

A detailed study on the synthesis and evaluation of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives revealed their effectiveness as CDK2 inhibitors. The most potent compound exhibited a binding affinity that suggests it could be developed into a therapeutic agent for cancer treatment .

Photodynamic Therapy

Certain derivatives have been investigated for their ability to generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy (PDT) in cancer treatment. These compounds demonstrated low cytotoxicity in the absence of light and effective cancer cell killing upon light activation .

Data Tables

Application Activity Reference
CDK2 InhibitionMicro- to submicromolar IC50
Antiviral ActivityInhibition of HIV-1 Integrase
Antibacterial ActivityEffective against Gram-positive/negative bacteria
Photodynamic TherapySinglet oxygen generation

Mécanisme D'action

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for the breakdown of fibrin clots. This inhibition helps in stabilizing clots and reducing bleeding .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

1H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQJGPSDXISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C(=CC=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.